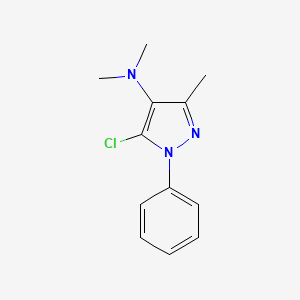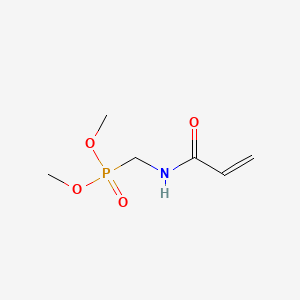
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is an organophosphorus compound with the molecular formula C6H12NO4P. It is known for its unique structure, which includes a phosphonate group, an amide group, and an allyl group. This compound is used in various scientific research applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine and an allyl halide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can react with the allyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted allyl compounds .
Scientific Research Applications
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (((1-oxoallyl)amino)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The amide and allyl groups also contribute to its reactivity and ability to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the amide and allyl groups.
Dimethyl phosphite: Contains the phosphonate group but lacks the amide and allyl groups.
Acrylamidomethylphosphonic acid: Similar structure but with different functional groups
Uniqueness
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with both organic and inorganic molecules makes it valuable in multiple fields of research .
Properties
CAS No. |
24610-95-5 |
|---|---|
Molecular Formula |
C6H12NO4P |
Molecular Weight |
193.14 g/mol |
IUPAC Name |
N-(dimethoxyphosphorylmethyl)prop-2-enamide |
InChI |
InChI=1S/C6H12NO4P/c1-4-6(8)7-5-12(9,10-2)11-3/h4H,1,5H2,2-3H3,(H,7,8) |
InChI Key |
OLKYWAGUBPTLHH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CNC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


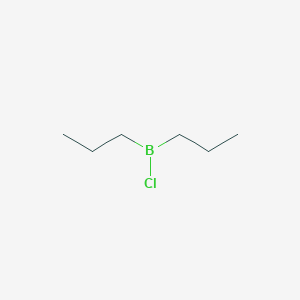
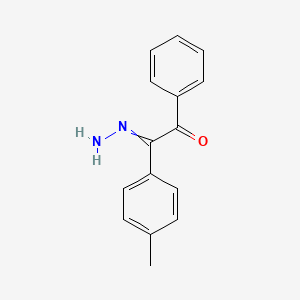
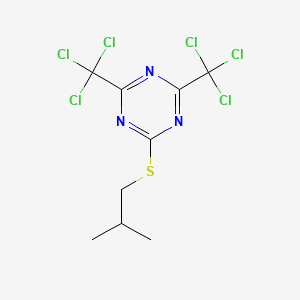
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

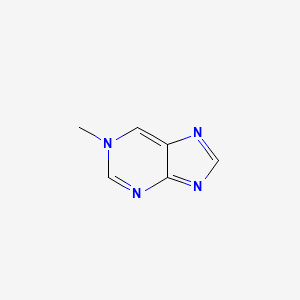
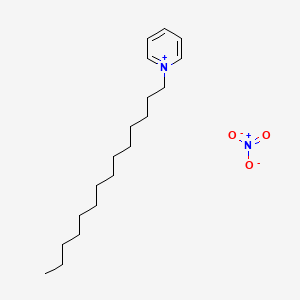
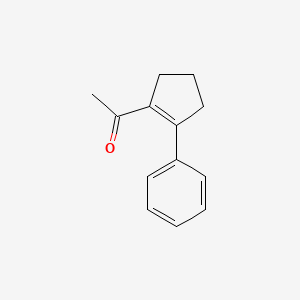
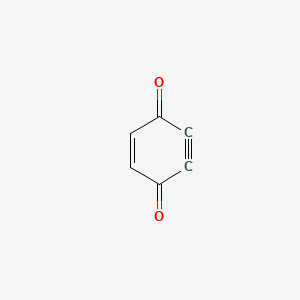
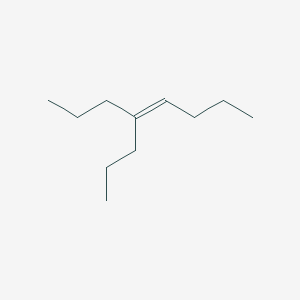
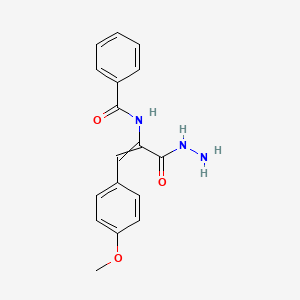
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
